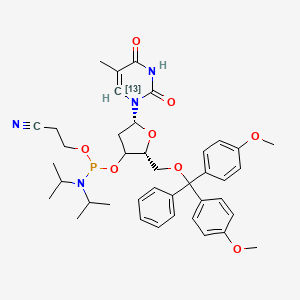

DMT-dT Phosphoramidite-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C40H49N4O8P |

|---|---|

Poids moléculaire |

745.8 g/mol |

Nom IUPAC |

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i25+1 |

Clé InChI |

UNOTXUFIWPRZJX-ZVRYVXEBSA-N |

SMILES isomérique |

CC1=[13CH]N(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origine du produit |

United States |

Foundational & Exploratory

Probing the intricate dance of life: A technical guide to exploring DNA dynamics with 13C labeled thymidine phosphoramidite

For researchers, scientists, and drug development professionals, understanding the dynamic nature of DNA is paramount. The subtle movements, conformational changes, and interactions of this fundamental molecule govern the very essence of cellular function and dysfunction. This technical guide delves into a powerful technique that illuminates these dynamics at an atomic level: the use of 13C labeled thymidine (B127349) phosphoramidite (B1245037) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy.

Stable isotope labeling, particularly with 13C, provides a non-radioactive and safe method to "tag" and track specific atoms within a DNA molecule.[1][] This targeted labeling, combined with the sensitivity of NMR, allows for the detailed investigation of DNA structure, dynamics, and interactions with other molecules, such as proteins or potential drug candidates.[3][4] The incorporation of 13C-labeled thymidine phosphoramidite into synthetic oligonucleotides is a key strategy, enabling precise studies of thymine-rich regions or specific sites of interest within the DNA double helix.[5][6][7]

The Core of the Technique: Synthesis and Incorporation

The journey begins with the chemical synthesis of thymidine phosphoramidite where one or more carbon atoms are replaced with the 13C isotope.[5][7][8] This labeled building block is then incorporated into a desired DNA sequence using standard solid-phase synthesis protocols.[3][7] This method allows for the creation of DNA molecules with site-specific isotopic labels, which is crucial for simplifying complex NMR spectra and focusing on the dynamics of particular regions.[3][7]

References

- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]

- 3. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 5. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Guide to 13C NMR Spectroscopy of Oligonucleotides for Researchers and Drug Development Professionals

Introduction to 13C NMR Spectroscopy of Oligonucleotides: A Deep Dive into Structure, Dynamics, and Therapeutic Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of biological macromolecules. For researchers, scientists, and drug development professionals working with oligonucleotides, ¹³C NMR spectroscopy offers a powerful lens to investigate the intricate details of nucleic acid structure, conformation, and interactions. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data interpretation of ¹³C NMR as applied to DNA and RNA oligonucleotides, with a focus on its applications in therapeutic development.

Core Principles of 13C NMR in Oligonucleotide Analysis

¹³C NMR spectroscopy detects the carbon-13 isotope, which, although having a low natural abundance (approximately 1.1%), provides a wealth of information due to the wide chemical shift dispersion of carbon nuclei. This results in well-resolved spectra where individual carbon atoms within an oligonucleotide can often be distinguished.[1][2] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, making it a precise reporter of molecular structure and conformation.[2][3]

Key structural features of oligonucleotides that influence ¹³C chemical shifts include:

-

Base Composition and Stacking: The identity of the nucleobase and the stacking interactions with neighboring bases significantly affect the chemical shifts of the aromatic carbons.[3]

-

Sugar Pucker Conformation: The conformation of the ribose or deoxyribose sugar ring (e.g., C2'-endo vs. C3'-endo) influences the chemical shifts of the sugar carbons.[4]

-

Backbone Torsion Angles: The angles defining the phosphodiester backbone conformation also impact the chemical shifts of the sugar and phosphate-proximal carbons.

-

Hydrogen Bonding: The formation of Watson-Crick base pairs leads to noticeable changes in the chemical shifts of carbons involved in or adjacent to hydrogen bonds.[5][6] Specifically, GuoC2, GuoC6, and ThdC4 are significantly deshielded upon duplex formation.[5][6]

Due to the low natural abundance of ¹³C, isotopic labeling is a common strategy to enhance sensitivity and enable more advanced NMR experiments.[7] Oligonucleotides can be uniformly or selectively labeled with ¹³C, providing a powerful tool for detailed structural and dynamic studies.[7][8][]

Experimental Protocols

A successful ¹³C NMR study of an oligonucleotide begins with meticulous sample preparation and the selection of appropriate NMR experiments.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. Key considerations include:

-

Concentration: Due to the inherent insensitivity of ¹³C NMR, higher sample concentrations are generally required compared to ¹H NMR.[10][11] For biomolecular samples, a concentration of at least 0.05 mM is recommended, with concentrations higher than 1 mM being preferable, provided that the solution viscosity does not significantly increase.[12]

-

Solvent: Deuterated solvents are used to minimize the solvent signal in ¹H NMR, and the choice of solvent depends on the solubility of the oligonucleotide.[11] For aqueous samples, D₂O is commonly used.[11]

-

Purity: The oligonucleotide sample should be highly pure, free from paramagnetic impurities and contaminating nucleic acids or proteins.

-

NMR Tubes: High-quality NMR tubes with uniform wall thickness should be used to ensure good magnetic field homogeneity.[11]

General Protocol for Oligonucleotide Sample Preparation:

-

Dissolve the lyophilized oligonucleotide in the chosen deuterated buffer to the desired concentration.[11]

-

Vortex or gently sonicate the solution to ensure complete dissolution.[11]

-

If necessary, anneal duplex oligonucleotides by heating to 95°C for 5-10 minutes followed by slow cooling to room temperature.[13]

-

Transfer the solution to a clean, high-quality NMR tube.[11] The recommended sample volume is typically 0.5-0.6 mL for a standard 5 mm NMR tube.[10]

-

If the solution contains any particulate matter, it should be filtered into the NMR tube.[10]

Experimental Workflow for Oligonucleotide Sample Preparation

Caption: A streamlined workflow for preparing oligonucleotide samples for NMR analysis.

NMR Data Acquisition

A variety of NMR experiments can be employed to study oligonucleotides, ranging from simple 1D ¹³C spectra to more complex multi-dimensional experiments.

Key ¹³C NMR Experiments:

-

1D ¹³C NMR: Provides a direct overview of the carbon signals in the molecule. However, due to spectral overlap, especially in larger oligonucleotides, assignment can be challenging.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most fundamental and widely used experiments. It correlates each carbon atom with its directly attached proton(s), providing a "fingerprint" of the molecule and greatly aiding in resonance assignment.[14]

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away, providing information about the connectivity of different spin systems.

-

¹³C-detected experiments: These experiments directly detect the ¹³C signal and can be useful for studying carbon nuclei that do not have directly attached protons or for assigning resonances in deuterated molecules.[15][16][17]

-

¹³C Relaxation Experiments: These experiments measure the relaxation rates (T1 and T2) and the Nuclear Overhauser Effect (NOE) of ¹³C nuclei.[18] This data provides valuable insights into the internal dynamics of the oligonucleotide on a picosecond to nanosecond timescale.[19][20]

A General Protocol for 1D ¹³C NMR Data Acquisition:

-

Insert the prepared NMR sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹³C probe.

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Logical Flow of NMR Data Acquisition and Processing

Caption: The sequential steps involved in acquiring and processing NMR data.

Data Presentation: Quantitative ¹³C NMR Data

The chemical shifts of the carbon atoms in oligonucleotides fall within characteristic ranges, which can be used for initial assignments and to identify the types of carbon atoms present.

| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |

| Base Carbons | ||

| Aromatic (Purine & Pyrimidine) | 110 - 160 | Highly sensitive to base stacking and hydrogen bonding.[3] |

| Carbonyl (C=O) | 150 - 175 | Found in Guanine, Thymine, and Uracil. |

| Sugar Carbons | ||

| C1' | 80 - 90 | Anomeric carbon, sensitive to glycosidic torsion angle. |

| C2' | 70 - 80 | Chemical shift is a key indicator of sugar pucker. |

| C3' | 70 - 85 | |

| C4' | 80 - 90 | |

| C5' | 60 - 70 |

Note: These are general ranges and can vary depending on the specific sequence, conformation, and experimental conditions.

¹³C relaxation data provides quantitative information about the dynamics of the oligonucleotide. The "model-free" approach is often used to analyze this data, yielding parameters such as the order parameter (S²) and the effective internal correlation time (τe).[20]

| Parameter | Description | Typical Values for Oligonucleotides |

| S² (Order Parameter) | A measure of the spatial restriction of internal motions. A value of 1 indicates a completely rigid system, while 0 indicates unrestricted motion. | ~0.8 for protonated base carbons, ~0.6 for sugar carbons in non-terminal residues.[20] |

| τe (Effective Internal Correlation Time) | The timescale of internal motions. | 30-300 ps for sugar carbons.[20] |

Applications in Drug Development

¹³C NMR spectroscopy is a valuable tool in the development of oligonucleotide-based therapeutics.[21][22] Its applications include:

-

Structural Characterization: Confirming the primary sequence and elucidating the three-dimensional structure of therapeutic oligonucleotides and their complexes with target molecules.[14][21]

-

Analysis of Modified Oligonucleotides: Characterizing the structural and dynamic consequences of chemical modifications, which are often introduced to improve stability, binding affinity, and pharmacokinetic properties.[23]

-

Ligand Binding Studies: Identifying the binding site and characterizing the conformational changes that occur upon binding of a drug molecule to an oligonucleotide target.[24]

-

Quality Control: Assessing the purity and batch-to-batch consistency of synthesized oligonucleotides.[14]

Role of 13C NMR in the Oligonucleotide Drug Development Pipeline

Caption: Integration of 13C NMR at key stages of therapeutic oligonucleotide development.

Conclusion

¹³C NMR spectroscopy is a powerful and versatile technique that provides invaluable insights into the structure, dynamics, and interactions of oligonucleotides. From fundamental biophysical studies to the development of novel therapeutics, the ability of ¹³C NMR to provide atomic-resolution information makes it an essential tool for researchers and scientists in the field. As NMR technology continues to advance, the role of ¹³C NMR in oligonucleotide research and drug development is poised to become even more significant.

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR of the bases of three DNA oligonucleotide duplexes: assignment methods and structural features. | Semantic Scholar [semanticscholar.org]

- 4. Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen-bonding effects and 13C-NMR of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Preparation of uniformly isotope-labeled DNA oligonucleotides for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 13. Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 15. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-Detected Experiments for NMR Spectroscopy of Nucleic Acids | Masaryk University [muni.cz]

- 18. mdpi.com [mdpi.com]

- 19. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 13C-NMR relaxation in three DNA oligonucleotide duplexes: model-free analysis of internal and overall motion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. Oligonucleotide-based Therapeutics: NMR Techniques for Characterization | Bruker [bruker.com]

- 23. youtube.com [youtube.com]

- 24. Dynamics of ligand binding from 13C NMR relaxation dispersion at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Dance: A Technical Guide to Carbon-13 Isotope Labeling in DNA and its Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, understanding the subtle dynamics and interactions of DNA is paramount. Carbon-13 (¹³C) isotope labeling has emerged as a powerful and indispensable tool, offering an unprecedented window into the structural, dynamic, and metabolic life of DNA. This technical guide delves into the core principles, experimental methodologies, and profound biochemical significance of ¹³C-labeling in DNA, providing a comprehensive resource for researchers at the forefront of life sciences. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, scientists can effectively "tag" and trace DNA molecules, unlocking a wealth of information that would otherwise remain hidden.[][2]

Core Applications: From Structural Dynamics to Drug Efficacy

The applications of ¹³C-labeled DNA are vast and impactful, spanning fundamental research to preclinical drug development. The primary analytical techniques that leverage this isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as a powerful tool for elucidating the three-dimensional structure and dynamic properties of DNA in solution.[4][5][6] The introduction of ¹³C labels significantly enhances the resolution and information content of NMR spectra.[7] Specific applications include:

-

Resonance Assignment: Site-specific ¹³C labeling simplifies complex NMR spectra, facilitating the unambiguous assignment of signals to specific atoms within the DNA molecule.[4][8]

-

Studying Conformational Dynamics: Techniques like relaxation dispersion NMR can be used with ¹³C-labeled DNA to study transient, low-population DNA conformations, such as the fleeting Hoogsteen base pairs that play a role in genome stability and protein recognition.[8]

-

Investigating Non-Canonical Structures: The folding and dynamics of complex DNA structures like G-quadruplexes and Holliday junctions can be meticulously characterized using atom-specific ¹³C labels.[8][9]

-

Probing DNA-Protein and Drug-DNA Interactions: ¹³C NMR can reveal detailed structural changes in DNA upon the binding of proteins or small molecule drugs, providing insights into the mechanism of action.[10][11][12]

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for detecting and quantifying molecules based on their mass-to-charge ratio. The mass difference between ¹²C and ¹³C allows for the precise quantification of labeled DNA.[] Key applications include:

-

Stable Isotope Probing (SIP): DNA-SIP is a powerful method used in microbial ecology to identify active microorganisms in a complex community.[13][14] By feeding a community a ¹³C-labeled substrate, researchers can track which organisms incorporate the label into their DNA, thus revealing their metabolic function.[15][16][17]

-

Metabolic Flux Analysis: In cellular and systems biology, ¹³C labeling is used to trace the metabolic fate of precursors into DNA, providing a quantitative understanding of nucleotide metabolism and cell proliferation.[2][18][19]

-

Quantitative Analysis: Advanced techniques like ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) can quantify ¹³C enrichment in minute amounts of DNA (nanogram scale), with high sensitivity.[20][21]

Drug Development: The insights gained from ¹³C-labeling directly impact drug discovery and development.[][22][23] By labeling either the DNA or the drug molecule, researchers can:

-

Characterize the binding site and mode of interaction between a drug and its DNA target.[11]

-

Study the metabolic pathways of a drug and its effects on cellular metabolism.[22]

-

Assess the pharmacokinetics and efficacy of a drug candidate.[]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of ¹³C isotope labeling in DNA analysis.

| Parameter | Technique | Value | Reference |

| Detection Limit | |||

| ¹³C Enrichment | UHPLC-MS/MS | As low as 1.5 atom% above natural abundance | [20] |

| Sample Requirement | |||

| DNA for Enrichment Assessment | UHPLC-MS/MS | 1 ng | [20] |

| DNA for Direct Measurement | EA-IRMS/LC-MS | 0.8 - 1.0 µg | [20] |

| Kinetic Parameters | |||

| G-quadruplex Re-equilibration Rate | Real-time NMR | 0.012 min⁻¹ | [8][24] |

| Holliday Junction Refolding Rate (forward) | ¹³C-ZZ-exchange spectroscopy | 3.1 s⁻¹ | [8][24] |

| Holliday Junction Refolding Rate (backward) | ¹³C-ZZ-exchange spectroscopy | 10.6 s⁻¹ | [8][24] |

| ¹³C Chemical Shift Changes upon Drug Binding (Netropsin) | ¹³C NMR | [11] | |

| Ado4 or Ado6 (C4) | -0.64 ppm | [11] | |

| Thd5 (C2) | 1.36 ppm | [11] | |

| Thd5 (C5) | 1.33 ppm | [11] | |

| Thd5 (C6) | 0.94 ppm | [11] | |

| Thd3/Thd5 (C2', C3', C5') | Shielded | [11] | |

| Ado4/Ado6 (C2', C3', C5') | Deshielded | [11] |

Table 1: Key Quantitative Parameters in ¹³C-DNA Analysis. This table highlights the sensitivity of modern analytical techniques and provides examples of kinetic and structural data obtained from ¹³C-labeled DNA studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹³C-labeled DNA.

Protocol 1: Chemical Synthesis of Site-Specifically ¹³C-Labeled DNA Phosphoramidites

This protocol describes the synthesis of 6-¹³C-modified pyrimidine (B1678525) and 8-¹³C purine (B94841) DNA phosphoramidites for incorporation into DNA via solid-phase synthesis.[4][8]

Materials:

-

¹³C-labeled precursors (e.g., 6-¹³C-pyrimidine, 8-¹³C-purine)

-

Anhydrous solvents (Pyridine, Methylene chloride)

-

Protecting group reagents (DMT-Cl, TBDMS-Cl)

-

Phosphitylating agent ((2-cyanoethyl)-N,N-diisopropylchlorophosphoramidite)

-

Diisopropylethylamine (DIPEA)

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Protection of Nucleoside: The starting ¹³C-labeled nucleoside is protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and at the 3'-hydroxyl group with a silyl (B83357) protecting group (e.g., TBDMS).

-

Phosphitylation: The 3'-hydroxyl group is deprotected, and the phosphoramidite (B1245037) moiety is introduced by reacting the nucleoside with (2-cyanoethyl)-N,N-diisopropylchlorophosphoramidite in the presence of DIPEA.

-

Purification: The resulting ¹³C-labeled phosphoramidite is purified using silica gel column chromatography.

-

Verification: The identity and purity of the final product are confirmed by high-resolution mass spectrometry and NMR.[4]

Protocol 2: Solid-Phase Synthesis of ¹³C-Labeled DNA Oligonucleotides

This protocol outlines the incorporation of ¹³C-labeled phosphoramidites into DNA sequences using an automated DNA synthesizer.[4][8]

Materials:

-

¹³C-labeled and unlabeled DNA phosphoramidites

-

Controlled pore glass (CPG) solid support

-

Activator (e.g., 5-benzylthio-1H-tetrazole)

-

Oxidizing agent (Iodine solution)

-

Capping reagents (Acetic anhydride, N-methylimidazole)

-

Deblocking agent (Trichloroacetic acid)

-

Cleavage and deprotection solution (e.g., concentrated ammonia)

Methodology:

-

Synthesis Cycle: The DNA synthesis is performed on an automated synthesizer following standard phosphoramidite chemistry cycles. In the desired coupling step, the ¹³C-labeled phosphoramidite is used instead of its unlabeled counterpart.

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonia.

-

Purification: The crude ¹³C-labeled oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The final product is analyzed by mass spectrometry to confirm its molecular weight and the incorporation of the ¹³C label.

Protocol 3: DNA-Stable Isotope Probing (DNA-SIP)

This protocol describes the general workflow for a DNA-SIP experiment to identify metabolically active microorganisms.[14][17]

Materials:

-

Environmental sample (e.g., soil, water)

-

¹³C-labeled substrate (e.g., ¹³C-glucose)

-

DNA extraction kit

-

Cesium chloride (CsCl) or Cesium trifluoroacetate (B77799) (CsTFA)

-

Gradient buffer (e.g., Tris-HCl, KCl, EDTA)

-

Ultracentrifuge and rotor

Methodology:

-

Incubation: The environmental sample is incubated with the ¹³C-labeled substrate under conditions that mimic the natural environment. A parallel control incubation with the corresponding ¹²C-substrate is also performed.

-

DNA Extraction: Total DNA is extracted from both the ¹³C-labeled and ¹²C-control samples.

-

Isopycnic Centrifugation: The extracted DNA is mixed with a CsCl or CsTFA solution to create a density gradient. This mixture is then subjected to ultracentrifugation at high speed for an extended period (e.g., 40 hours at 179,000 x g).[17] During centrifugation, the DNA molecules migrate to the point in the gradient that matches their buoyant density. ¹³C-labeled DNA, being denser, will form a band at a lower position in the gradient than the unlabeled ¹²C-DNA.

-

Fractionation: The gradient is carefully fractionated, and the DNA from each fraction is collected.

-

Analysis: The DNA in each fraction is quantified. The "heavy" fractions from the ¹³C-incubation, which contain the labeled DNA, are then subjected to downstream molecular analysis (e.g., 16S rRNA gene sequencing) to identify the microorganisms that assimilated the labeled substrate.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the study of ¹³C-labeled DNA.

Caption: Workflow for the synthesis and analysis of ¹³C-labeled DNA.

Caption: Experimental workflow for DNA Stable Isotope Probing (SIP).

Caption: Probing Drug-DNA interactions using ¹³C-isotope labeling.

Conclusion

Carbon-13 isotope labeling of DNA is a mature and robust technology that continues to push the boundaries of our understanding of nucleic acid biochemistry. From the intricate dance of atoms within a single DNA molecule to the complex metabolic webs of microbial communities, ¹³C-labeling provides a means to observe and quantify these processes with remarkable precision. For researchers in academia and industry, mastering these techniques is not just an advantage but a necessity for staying at the cutting edge of molecular science and for the successful development of next-generation therapeutics. The continued innovation in both the synthesis of labeled molecules and the analytical instrumentation promises an even more exciting future for the application of stable isotopes in unraveling the secrets encoded within our DNA.

References

- 2. benchchem.com [benchchem.com]

- 3. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. academic.oup.com [academic.oup.com]

- 5. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy [mdpi.com]

- 10. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of 13C(omega 1)-half-filtered [1H,1H]-NOESY for studies of a complex formed between DNA and a 13C-labeled minor-groove-binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]

- 15. journals.asm.org [journals.asm.org]

- 16. The effect of the 13C abundance of soil microbial DNA on identifying labelled fractions after ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | 13C-DNA-SIP Distinguishes the Prokaryotic Community That Metabolizes Soybean Residues Produced Under Different CO2 Concentrations [frontiersin.org]

- 18. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 23. metsol.com [metsol.com]

- 24. [PDF] Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR | Semantic Scholar [semanticscholar.org]

The Core Mechanism and Application of DMT-dT Phosphoramidite-¹³C in Solid-Phase Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and applications of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite (B1245037), with a specific focus on its ¹³C-labeled variant (DMT-dT Phosphoramidite-¹³C). The site-specific incorporation of ¹³C atoms into oligonucleotides serves as a powerful tool for structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, without altering the fundamental chemical reactions of solid-phase synthesis.[1][2]

The Four-Step Mechanism of Solid-Phase Synthesis

The synthesis of oligonucleotides on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain in the 3' to 5' direction.[1][3] The incorporation of a DMT-dT Phosphoramidite-¹³C follows the same well-established four-step phosphoramidite chemistry. The ¹³C label, typically at positions such as C2 or C6 of the thymine (B56734) base, is a passive isotopic marker and does not participate in the chemical transformations.[4][5][6]

The overall workflow for a single synthesis cycle is as follows:

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside anchored to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Step 2: Coupling

The ¹³C-labeled DMT-dT phosphoramidite is activated by an activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT), and then delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction extends the DNA chain by one nucleotide. The presence of the ¹³C atom within the thymidine (B127349) base does not affect the efficiency of this coupling step.[7]

The chemical mechanism of the coupling reaction is detailed in the diagram below:

Caption: The activation and coupling step in phosphoramidite chemistry.

Step 3: Capping

To prevent the elongation of unreacted chains in subsequent cycles, a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole. This ensures that failed sequences are terminated and do not result in deletion mutations in the final product.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically achieved using an oxidizing solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This completes the addition of one nucleotide, and the cycle can be repeated to add the next base in the sequence.

Experimental Protocols

The following protocols are generalized for the incorporation of a ¹³C-labeled DMT-dT phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Reagents and Materials

| Reagent/Material | Specification |

| Solid Support | Controlled Pore Glass (CPG) with initial nucleoside |

| ¹³C-labeled Phosphoramidite | DMT-dT Phosphoramidite-¹³C (e.g., at C6) |

| Unlabeled Phosphoramidites | Standard DMT-dA, dC, dG phosphoramidites |

| Activator | 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile |

| Deblocking Agent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) |

| Capping Reagents | Capping A: Acetic anhydride in THF; Capping B: 16% N-Methylimidazole in THF |

| Oxidizing Agent | 0.02 M Iodine in THF/Pyridine/Water |

| Washing Solution | Anhydrous acetonitrile |

| Cleavage & Deprotection | Concentrated ammonium (B1175870) hydroxide (B78521) |

Synthesis Cycle Parameters

The following table summarizes typical timings for each step in the synthesis cycle. These may require optimization based on the specific synthesizer and reagents used.

| Step | Reagent | Duration |

| Detritylation | 3% TCA in DCM | 60-90 seconds |

| Coupling | ¹³C-labeled phosphoramidite + Activator | 30-180 seconds |

| Capping | Capping A + Capping B | 30-60 seconds |

| Oxidation | 0.02 M Iodine solution | 30-60 seconds |

Note: All steps are followed by washing with anhydrous acetonitrile.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and nucleobases are removed. This is typically achieved by incubation with concentrated ammonium hydroxide at an elevated temperature.

Data Presentation

The efficiency of each coupling step is crucial for the overall yield of the full-length oligonucleotide. For ¹³C-labeled phosphoramidites, high coupling yields are expected, comparable to their unlabeled counterparts.[7]

| Parameter | Typical Value | Monitoring Method |

| Coupling Efficiency | >99% | Trityl cation monitoring (absorbance at 495 nm) |

| Overall Yield | Dependent on oligonucleotide length | HPLC or Gel Electrophoresis |

| Purity of Final Product | >95% (after purification) | HPLC, Mass Spectrometry, Gel Electrophoresis |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire process, from synthesis to the final purified product.

Caption: Workflow for the synthesis and purification of a ¹³C-labeled oligonucleotide.

Conclusion

The use of DMT-dT Phosphoramidite-¹³C in solid-phase synthesis is a robust and reliable method for producing site-specifically labeled oligonucleotides. The underlying chemical mechanism is identical to that of standard phosphoramidite chemistry, allowing for seamless integration into existing protocols. The resulting labeled oligonucleotides are invaluable tools for advanced research in structural biology and drug development, enabling detailed mechanistic and dynamic studies that would otherwise not be possible.

References

- 1. benchchem.com [benchchem.com]

- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of DMT-dT Phosphoramidite-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical stability of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, with a specific focus on its ¹³C-labeled variant (DMT-dT Phosphoramidite-¹³C). Understanding the stability of this critical reagent is paramount for successful oligonucleotide synthesis, ensuring high coupling efficiencies and the integrity of the final product. This document outlines the principal degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.

Core Concepts of Chemical Stability

DMT-dT phosphoramidite (B1245037), like other phosphoramidites used in oligonucleotide synthesis, is a moisture-sensitive compound. Its stability is a critical factor for achieving high yields of full-length oligonucleotides. The primary degradation pathways are hydrolysis and oxidation of the phosphite (B83602) triester group. Among the standard deoxyribonucleoside phosphoramidites, DMT-dT is recognized as the most stable.[1][2]

The introduction of a ¹³C isotope is not expected to significantly alter the chemical stability of the molecule. While isotopic substitution can sometimes lead to a kinetic isotope effect, which may slightly alter the rate of certain reactions, the fundamental susceptibility to moisture and oxidation remains the primary concern.[3] Specific stability studies on DMT-dT Phosphoramidite-¹³C are not extensively published, but the handling and degradation principles are expected to be very similar to the non-labeled analog.[3]

Quantitative Stability Data

| Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile (B52724) |

| DMT-dT | 2% |

| DMT-dC(bz) | 2% |

| DMT-dA(bz) | 6% |

| DMT-dG(ib) | 39% |

| Data sourced from a study on the solution stability of deoxyribonucleoside phosphoramidites.[2][4] |

This data highlights the superior stability of DMT-dT phosphoramidite compared to other standard phosphoramidites, particularly the guanosine (B1672433) phosphoramidite.[2][4]

Major Degradation Pathways

The two primary pathways for the degradation of DMT-dT phosphoramidite are hydrolysis and oxidation.

Hydrolysis: In the presence of water, the phosphoramidite moiety is hydrolyzed to form the corresponding H-phosphonate derivative.[1] This H-phosphonate is unreactive in the standard coupling reaction, leading to lower yields of the desired oligonucleotide.

Oxidation: The phosphorus (III) center of the phosphoramidite is susceptible to oxidation to a phosphorus (V) species, especially in the presence of air.[3] The oxidized phosphoramidite will not couple with the growing oligonucleotide chain.

Experimental Protocols

To ensure the quality and stability of DMT-dT Phosphoramidite-¹³C, several analytical techniques can be employed.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of DMT-dT phosphoramidite using reversed-phase HPLC.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[5]

-

Mobile Phase B: Acetonitrile[5]

-

Anhydrous acetonitrile (for sample preparation)

Procedure:

-

Sample Preparation: Dissolve a small amount of DMT-dT Phosphoramidite-¹³C in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[1]

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size[5]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV at 254 nm[1]

-

Temperature: Ambient[5]

-

Gradient: A typical gradient might start with a low percentage of Mobile Phase B and gradually increase to elute the phosphoramidite and any degradation products. The exact gradient will depend on the specific column and system.[1]

-

-

Analysis: Inject the sample onto the HPLC system. The pure DMT-dT phosphoramidite will typically appear as a major peak (often a doublet due to the presence of two diastereomers at the chiral phosphorus center).[1] Degradation products, such as the H-phosphonate, will elute at different retention times. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.[1]

Protocol 2: Stability Monitoring by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for directly observing the phosphorus-containing species in a sample and quantifying the extent of degradation.

Instrumentation and Reagents:

-

NMR spectrometer equipped with a phosphorus probe

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)

-

Triethylamine (B128534) (TEA)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the DMT-dT Phosphoramidite-¹³C in about 0.5 mL of a deuterated solvent in an NMR tube. A small amount of triethylamine (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.[1]

-

Data Acquisition: Acquire the ³¹P NMR spectrum according to the instrument's standard procedures.

-

Analysis: The active phosphoramidite (P(III) species) will typically appear as a characteristic signal (often a doublet of diastereomers) around 140-150 ppm. The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm.[1] Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum. The relative integration of these peaks can be used to quantify the extent of degradation.[1]

Protocol 3: Determination of Water Content in Acetonitrile by Karl Fischer Titration

Maintaining anhydrous conditions is crucial for phosphoramidite stability. This protocol describes the determination of water content in the acetonitrile used to dissolve the phosphoramidite.

Instrumentation and Reagents:

-

Karl Fischer titrator (volumetric or coulometric)

-

Anhydrous methanol (B129727)

-

Karl Fischer reagent

-

Acetonitrile sample

Procedure:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding anhydrous methanol to the titration vessel and titrating to a stable endpoint to remove any residual moisture.

-

Titration: Quickly and accurately introduce a known volume or weight of the acetonitrile sample into the titration vessel.

-

Endpoint Detection: The Karl Fischer reagent is added until the endpoint is reached, which is typically detected electrometrically.

-

Calculation: The water content of the acetonitrile sample is calculated based on the amount of Karl Fischer reagent consumed. The water content should ideally be less than 30 ppm, with a preference for 10 ppm or less for optimal phosphoramidite stability.[1]

Conclusion

The chemical stability of DMT-dT Phosphoramidite-¹³C is a critical parameter for its successful application in oligonucleotide synthesis. While exhibiting the highest stability among the standard deoxyribonucleoside phosphoramidites, careful handling to minimize exposure to moisture and air is essential to prevent degradation through hydrolysis and oxidation. The implementation of rigorous analytical quality control measures, such as HPLC and ³¹P NMR for purity assessment and Karl Fischer titration for solvent water content, will ensure the use of high-quality reagents, leading to improved synthesis yields and the production of high-fidelity oligonucleotides for research, diagnostics, and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis with DMT-dT-¹³C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating ¹³C-labeled thymidine (B127349) using DMT-dT-¹³C phosphoramidite (B1245037). The phosphoramidite method is the standard for automated oligonucleotide synthesis, allowing for the rapid and efficient production of custom DNA sequences.[1][2] The incorporation of stable isotopes like ¹³C is critical for a variety of applications, including NMR-based structural studies, metabolic tracking, and as internal standards in quantitative mass spectrometry.[3][4]

Principle of Solid-Phase Synthesis

Solid-phase oligonucleotide synthesis involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG).[5] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[5] Each addition cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1][2] The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle to allow for the addition of the next phosphoramidite.[5]

Experimental Protocol

This protocol outlines the steps for synthesizing a ¹³C-labeled oligonucleotide on an automated DNA synthesizer.

1. Materials and Reagents:

| Reagent | Function | Supplier Example |

| DMT-dT-¹³C Phosphoramidite | ¹³C-labeled thymidine building block | MedChemExpress |

| Standard DNA Phosphoramidites (DMT-dA(Bz), DMT-dC(Bz), DMT-dG(iBu)) | Standard DNA building blocks | Sigma-Aldrich |

| Solid Support (e.g., dT-CPG) | Initial nucleoside linked to support | Glen Research |

| Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane) | Removes the 5'-DMT protecting group | Applied Biosystems |

| Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile) | Activates the phosphoramidite for coupling | Sigma-Aldrich |

| Capping Solution A (Acetic Anhydride/Lutidine/THF) | Blocks unreacted 5'-hydroxyl groups | Glen Research |

| Capping Solution B (N-Methylimidazole/THF) | Blocks unreacted 5'-hydroxyl groups | Glen Research |

| Oxidizing Solution (Iodine in THF/Water/Pyridine) | Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester | Applied Biosystems |

| Acetonitrile (B52724) (Anhydrous) | Washing and reagent solvent | Fisher Scientific |

| Cleavage and Deprotection Solution (e.g., Concentrated Ammonium (B1175870) Hydroxide) | Cleaves the oligonucleotide from the solid support and removes protecting groups | Sigma-Aldrich |

2. Synthesis Cycle:

The automated synthesis cycle consists of the following four steps, repeated for each nucleotide addition.[1][2]

-

Step 1: Deblocking (Detritylation)

-

The solid support is washed with anhydrous acetonitrile.

-

The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the immobilized nucleoside, exposing the 5'-hydroxyl group. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[5]

-

The column is washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT group.

-

-

Step 2: Coupling

-

The DMT-dT-¹³C phosphoramidite (or other desired phosphoramidite) and activator solution are simultaneously delivered to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

-

-

Step 3: Capping

-

To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.

-

A mixture of Capping A and Capping B solutions is introduced to acetylate any unreacted 5'-hydroxyl groups.[2]

-

-

Step 4: Oxidation

-

The unstable phosphite triester linkage is oxidized to a more stable phosphate triester by the addition of the oxidizing solution.

-

The column is washed with anhydrous acetonitrile to prepare for the next cycle.

-

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

3. Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.[6]

-

The solid support is treated with concentrated ammonium hydroxide (B78521) at room temperature to cleave the oligonucleotide from the support.[6]

-

The resulting solution containing the oligonucleotide is then heated (e.g., 55°C for 5-8 hours) to remove the protecting groups from the bases.[7]

4. Purification and Analysis:

-

The crude oligonucleotide solution contains the full-length product as well as shorter failure sequences and residual protecting groups.[8][9]

-

Purification is typically performed using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).[9][10]

-

Reverse-phase HPLC (RP-HPLC): This method separates the oligonucleotide based on hydrophobicity. If the final DMT group is left on (DMT-on purification), the full-length product is more hydrophobic and can be easily separated from the shorter, uncapped failure sequences.[10][11] The DMT group is then removed post-purification.[11]

-

Anion-exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length).[9]

-

-

The purity and identity of the synthesized oligonucleotide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

Table 1: Typical Reagent Volumes and Reaction Times for a 1 µmol Scale Synthesis

| Step | Reagent | Volume | Time |

| Deblocking | 3% TCA in DCM | 2 mL | 60 sec |

| Coupling | 0.1 M Phosphoramidite + 0.45 M Activator | 200 µL | 90 sec |

| Capping | Capping A + Capping B (1:1) | 200 µL | 30 sec |

| Oxidation | 0.02 M I₂ in THF/H₂O/Pyridine | 200 µL | 30 sec |

| Acetonitrile Wash | Acetonitrile | 2 mL | 30 sec |

Table 2: Expected Yield and Purity

| Parameter | Typical Value | Method of Analysis |

| Coupling Efficiency per Step | >99% | Trityl Cation Monitoring |

| Overall Crude Yield (OD₂₆₀) | 10-50 OD | UV-Vis Spectroscopy |

| Purity of Crude Product | 70-90% | HPLC |

| Purity after HPLC | >95% | HPLC |

Visualizations

Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. biotage.com [biotage.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. atdbio.com [atdbio.com]

- 8. lcms.cz [lcms.cz]

- 9. Oligonucleotide Purification: Phenomenex [phenomenex.com]

- 10. atdbio.com [atdbio.com]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application of DMT-dT-¹³C in Studying DNA-Ligand Interactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise understanding of how small molecules, proteins, and other ligands interact with DNA is fundamental to drug discovery and the elucidation of biological processes. The use of stable isotope-labeled nucleic acids, particularly those incorporating Carbon-13 (¹³C), has revolutionized the biophysical techniques used to probe these interactions at an atomic level. DMT-dT-¹³C, or (5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-¹³C, 3'-O-(2-cyanoethyl)-(N,N-diisopropyl))-phosphoramidite, is a key building block for the solid-phase synthesis of DNA oligonucleotides with ¹³C labels specifically at the thymidine (B127349) nucleobase. This isotopic enrichment provides a powerful spectroscopic handle for a variety of analytical techniques, enabling detailed characterization of DNA-ligand binding events.

These application notes provide an overview of the utility of DMT-dT-¹³C in synthesizing ¹³C-labeled DNA and detail the experimental protocols for studying DNA-ligand interactions using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Applications

Incorporating ¹³C-labeled thymidine into DNA oligonucleotides via solid-phase synthesis opens the door to a range of sophisticated biophysical assays. The primary applications include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C is an NMR-active nucleus. Introducing it at specific sites in the DNA allows for the monitoring of chemical environment changes upon ligand binding. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can track chemical shift perturbations (CSPs) of specific carbon atoms in the DNA, providing precise information about the binding interface and conformational changes.[1][2][3] Relaxation dispersion NMR experiments on ¹³C-labeled DNA can also provide kinetic and thermodynamic data about the binding process.[4]

-

Mass Spectrometry (MS): In quantitative mass spectrometry, ¹³C-labeled DNA can be used as an internal standard for the accurate quantification of DNA-ligand adducts or to determine binding affinities.[5] The mass shift introduced by the ¹³C label allows for the differentiation and relative quantification of bound and unbound species or for isotope dilution assays.

-

Structural Biology: The precise distance restraints derived from NMR experiments on ¹³C-labeled DNA can be used to generate high-resolution three-dimensional structures of DNA-ligand complexes.

Data Presentation: Quantitative Analysis of DNA-Ligand Interactions

The use of ¹³C-labeled DNA enables the quantitative determination of binding affinities (dissociation constants, Kd), kinetics (association and dissociation rates), and thermodynamic parameters. Below are examples of quantitative data obtained from studies of DNA-ligand interactions, illustrating the types of information that can be derived.

Table 1: NMR Chemical Shift Perturbations of ¹³C-labeled DNA upon Ligand Binding

| DNA Carbon Atom | Free DNA Chemical Shift (ppm) | Bound DNA Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| Thymidine C6 | 111.5 | 112.4 | 0.9 |

| Thymidine C2 | 151.2 | 152.5 | 1.3 |

| Thymidine C4 | 164.8 | 164.1 | -0.7 |

| Deoxyribose C1' | 84.2 | 84.5 | 0.3 |

| Deoxyribose C2' | 38.9 | 38.5 | -0.4 |

Note: Data is illustrative and based on typical shifts observed in DNA-ligand interaction studies. Actual values are system-dependent.[1]

Table 2: Binding Affinities and Kinetics of Ligands to DNA

| Ligand | DNA Target | Technique | Dissociation Constant (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Reference |

| Netropsin | [d(GGTATACC)]₂ | NMR | 10 µM | Not Reported | Not Reported | [1] |

| Peptide 1 | c-Myc i-motif | Fluorescence Displacement | 5.5 ± 0.8 µM | Not Reported | Not Reported | |

| Peptide 2 | c-Myc i-motif | Fluorescence Displacement | 8.2 ± 1.2 µM | Not Reported | Not Reported | |

| Aβ Monomer | Aβ Protofibrils | NMR Relaxation Dispersion | Not Reported | 4.1 x 10³ M⁻¹s⁻¹ | 1.1 s⁻¹ |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of ¹³C-Labeled DNA Oligonucleotides

This protocol outlines the general steps for incorporating DMT-dT-¹³C into a custom DNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

-

DMT-dT-¹³C phosphoramidite (B1245037)

-

Standard DNA phosphoramidites (dA, dG, dC)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping solutions (A and B)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Preparation: Load the DMT-dT-¹³C phosphoramidite and other reagents onto the automated DNA synthesizer according to the manufacturer's instructions.

-

Sequence Programming: Program the desired DNA sequence into the synthesizer's software, specifying the position for the incorporation of the ¹³C-labeled thymidine.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by the deblocking solution.

-

Coupling: The DMT-dT-¹³C phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the 5'-hydroxyl of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

-

Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on (DMT-on) to aid in purification.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC, which separates the full-length DMT-on product from shorter, uncapped sequences. The DMT group is then removed, and the final product is desalted.

-

Quality Control: The purity and identity of the final ¹³C-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

Protocol 2: ¹H-¹³C HSQC Titration for DNA-Ligand Interaction Study

This protocol describes how to perform an NMR titration experiment to identify the binding site of a ligand on a ¹³C-labeled DNA oligonucleotide.

Materials:

-

Purified ¹³C-labeled DNA oligonucleotide

-

Purified ligand of interest

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H₂O/10% D₂O)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the ¹³C-labeled DNA in the NMR buffer at a concentration of approximately 0.1-0.5 mM.

-

Prepare a concentrated stock solution of the ligand in the same NMR buffer. The concentration should be 10-20 times that of the DNA to minimize dilution effects during titration.

-

-

Initial NMR Spectrum:

-

Transfer a known volume of the DNA stock solution into an NMR tube.

-

Acquire a reference ¹H-¹³C HSQC spectrum of the free DNA. This spectrum will show cross-peaks for each ¹H directly bonded to a ¹³C.

-

-

Titration:

-

Add a small aliquot of the concentrated ligand stock solution to the NMR tube containing the DNA.

-

Gently mix the sample and allow it to equilibrate.

-

Acquire another ¹H-¹³C HSQC spectrum.

-

-

Repeat Titration Steps:

-

Continue adding aliquots of the ligand stock solution to achieve a range of ligand:DNA molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).

-

Acquire a ¹H-¹³C HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Process and overlay the series of HSQC spectra.

-

Identify the cross-peaks corresponding to the ¹³C-labeled thymidine residues.

-

Track the changes in the chemical shifts of these cross-peaks as a function of ligand concentration.

-

Significant chemical shift perturbations (CSPs) for specific thymidine residues indicate that they are at or near the ligand binding site.

-

The magnitude of the CSP can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδC)² ], where ΔδH and ΔδC are the changes in the proton and carbon chemical shifts, respectively, and α is a weighting factor.

-

Protocol 3: Mass Spectrometry for DNA-Ligand Adduct Quantification

This protocol describes a general workflow for using ¹³C-labeled DNA as an internal standard for the quantification of a DNA-ligand adduct by LC-MS/MS.

Materials:

-

¹³C-labeled DNA oligonucleotide (internal standard)

-

Unlabeled DNA oligonucleotide (for creating the adduct)

-

Ligand of interest

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Adduct Formation: Incubate the unlabeled DNA with the ligand under conditions that promote adduct formation.

-

Sample Preparation:

-

To a known amount of the DNA-ligand adduct sample, add a known amount of the ¹³C-labeled DNA as an internal standard.

-

Enzymatically digest the DNA mixture to individual nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample onto an LC-MS/MS system.

-

Develop a chromatographic method to separate the unmodified nucleosides from the ligand-adducted nucleoside.

-

Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of the unlabeled adduct and the ¹³C-labeled internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Integrate the peak areas for the unlabeled adduct and the ¹³C-labeled internal standard from the chromatograms.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of the unlabeled adduct and a fixed concentration of the internal standard.

-

Determine the concentration of the adduct in the unknown sample by comparing its peak area ratio to the calibration curve.

-

Conclusion

The use of DMT-dT-¹³C for the site-specific incorporation of ¹³C into DNA oligonucleotides is a powerful strategy for elucidating the intricacies of DNA-ligand interactions. The detailed protocols provided herein for NMR and MS-based analyses serve as a guide for researchers to leverage this technology in their drug discovery and molecular biology research. The ability to obtain high-resolution structural information and quantitative binding data makes ¹³C-labeled DNA an invaluable tool for advancing our understanding of how molecules recognize and interact with our genetic material.

References

- 1. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Best method to determine DNA G-quadruplex folding: The 1H-13C HSQC NMR experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Incorporating ¹³C Labeled Nucleosides into DNA Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the two primary methodologies used to incorporate ¹³C labeled nucleosides into DNA probes: Chemical Synthesis via solid-phase phosphoramidite (B1245037) chemistry and Enzymatic Synthesis using DNA polymerases. The choice of method depends on the desired labeling pattern (site-specific vs. uniform), the length of the DNA probe, and the specific application.

Introduction

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into DNA has become an indispensable tool in modern biological and biomedical research. ¹³C-labeled DNA probes are particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed investigation of DNA structure, dynamics, and interactions with other molecules such as proteins and small molecule drugs.[1][2][3][4] This technology is crucial for understanding fundamental biological processes and for the development of new therapeutic agents.

There are two main strategies for generating ¹³C-labeled DNA probes:

-

Chemical Synthesis: This method offers the ability to introduce ¹³C labels at specific, predefined positions within an oligonucleotide sequence.[2][3][4] This is achieved by using chemically synthesized ¹³C-labeled phosphoramidite building blocks during standard solid-phase DNA synthesis.

-

Enzymatic Synthesis: This approach is ideal for producing uniformly labeled DNA probes, where all instances of a particular nucleotide (or all nucleotides) are labeled with ¹³C.[1][5][6] This is typically accomplished through a primer extension reaction catalyzed by a DNA polymerase using ¹³C-labeled deoxynucleoside triphosphates (dNTPs).

This document provides detailed protocols for both methods, along with data presentation and visualizations to aid researchers in selecting and implementing the most suitable strategy for their research needs.

Method 1: Chemical Synthesis of Site-Specifically ¹³C-Labeled DNA Probes

Chemical synthesis is the method of choice for introducing ¹³C labels at discrete, atom-specific locations within a DNA oligonucleotide. This precision allows for the study of local structural and dynamic features of the DNA molecule. The process involves the standard solid-phase synthesis technique, substituting a conventional phosphoramidite with a ¹³C-labeled version at the desired step in the synthesis cycle.

Applications:

-

NMR studies of DNA structure and dynamics at specific sites.[2][3][4]

-

Probing DNA-protein and DNA-drug interactions at a specific nucleotide.

-

Facilitating resonance assignment in complex NMR spectra.[2][4]

Experimental Workflow:

Caption: Workflow for chemical synthesis of site-specifically ¹³C-labeled DNA probes.

Protocol: Solid-Phase Synthesis of a ¹³C-Labeled Oligonucleotide

This protocol outlines the general steps for incorporating a single 6-¹³C-thymidine phosphoramidite into a DNA sequence using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence.

-

Standard DNA phosphoramidites (dA, dG, dC, dT)

-

¹³C-labeled DNA phosphoramidite (e.g., 6-¹³C-thymidine phosphoramidite)

-

Synthesis reagents:

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., ethylthiotetrazole in acetonitrile)

-

Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizer solution (e.g., iodine in THF/water/pyridine)

-

Acetonitrile (synthesis grade)

-

-

Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849) or methylamine)

-

Purification system (e.g., HPLC with a reverse-phase column)

Procedure:

-

Synthesizer Preparation: Program the DNA synthesizer with the desired sequence. Assign the ¹³C-labeled phosphoramidite to the appropriate position in the sequence.

-

Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support. b. Coupling: The next phosphoramidite in the sequence (either standard or the ¹³C-labeled phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain. High coupling yields are crucial for the synthesis of long oligonucleotides.[2][4] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is synthesized.

-

Cleavage and Deprotection: Following the final cycle, the synthesized oligonucleotide is cleaved from the CPG support, and the base-protecting groups are removed by incubation in an alkaline solution (e.g., aqueous ammonia at 55°C for 8-12 hours).[4]

-

Purification: The crude DNA probe is purified, typically by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.

-

Analysis: The final product is analyzed by mass spectrometry to confirm its molecular weight and by NMR to verify the incorporation and position of the ¹³C label.

Data Presentation:

| Labeled Phosphoramidite | Position in Sequence | Coupling Yield (%) | Final Purity (%) |

| 6-¹³C-Thymidine | 8 | >99 | >95 |

| 8-¹³C-Deoxyadenosine | 12 | >99 | >95 |

| 8-¹³C-Deoxyguanosine | 5 | >98 | >95 |

| 6-¹³C-Deoxycytidine | 15 | >98 | >95 |

Note: Coupling yields and final purity are typical values and may vary depending on the synthesizer, reagents, and sequence.

Method 2: Enzymatic Synthesis of Uniformly ¹³C-Labeled DNA Probes

Enzymatic synthesis is a highly efficient method for producing DNA probes that are uniformly labeled with ¹³C.[5][6] This approach utilizes a DNA polymerase to extend a primer annealed to a template DNA strand in the presence of ¹³C-labeled dNTPs. This method is particularly useful for applications requiring a high density of isotopic labels throughout the DNA molecule.

Applications:

-

Heteronuclear NMR studies of the overall structure and dynamics of DNA.[1][5]

-

Studies of DNA-protein complexes where uniform labeling of the DNA component is desired.[1]

-

Stable Isotope Probing (SIP) experiments to trace the metabolic activity of microorganisms.[7][8][9]

Experimental Workflow:

Caption: Workflow for enzymatic synthesis of uniformly ¹³C-labeled DNA probes.

Protocol: Enzymatic Synthesis using Taq DNA Polymerase

This protocol is adapted from established methods for the efficient synthesis of uniformly ¹³C,¹⁵N-labeled DNA.[5][6]

Materials:

-

Chemically synthesized DNA template and primer

-

Uniformly ¹³C-labeled dNTPs (dATP, dGTP, dCTP, dTTP)

-

Taq DNA polymerase

-

10x ThermoPol Reaction Buffer (or similar)

-

MgCl₂ solution

-

Nuclease-free water

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

UV shadowing or other visualization method

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

-

DNA Template (e.g., 10 µM final concentration)

-

Primer (e.g., 11 µM final concentration, a slight molar excess)

-

Uniformly ¹³C-labeled dNTPs (stoichiometric amount relative to the template, with a ~20% excess of each)[6]

-

10x Reaction Buffer

-

MgCl₂ (optimized concentration, typically 1-4 times the total dNTP concentration)[6]

-

Nuclease-free water to the final volume.

-

-

Initial Denaturation: Heat the mixture in a boiling water bath for 2 minutes to ensure complete denaturation of any secondary structures.[6]

-

Annealing: Allow the mixture to cool to room temperature to facilitate annealing of the primer to the template.

-

Polymerization: a. Add Taq DNA polymerase (e.g., 24,000 units per µmol of template).[6] b. Incubate the reaction at 72°C for 12-36 hours.[6] The long incubation time ensures complete polymerization.

-

Purification: a. The newly synthesized ¹³C-labeled DNA probe can be purified from the template and unincorporated dNTPs using denaturing PAGE. b. The DNA band corresponding to the labeled probe is visualized (e.g., by UV shadowing), excised from the gel, and eluted.

-

Analysis: The purity and concentration of the labeled probe are determined by UV-Vis spectroscopy. The incorporation of the ¹³C labels is confirmed by mass spectrometry and NMR spectroscopy.

Data Presentation:

| Parameter | Result | Reference |

| Incorporation Efficiency of ¹³C-dNTPs | ~80% | [5][6] |

| Polymerization of Template | Quantitative | [5][6] |

| Yield of Labeled DNA | Milligram quantities achievable | [6] |

| Purity (post-PAGE) | >95% | - |

Concluding Remarks

The choice between chemical and enzymatic synthesis for incorporating ¹³C labeled nucleosides into DNA probes is dictated by the specific research question. Chemical synthesis provides the power of site-specific labeling, which is invaluable for detailed mechanistic and localized structural studies. In contrast, enzymatic synthesis offers an efficient route to uniformly labeled probes, which are essential for global structural and dynamic characterization of DNA and its complexes. The protocols and data presented here provide a comprehensive guide for researchers to successfully produce ¹³C-labeled DNA probes for a wide range of applications in molecular biology, drug discovery, and diagnostics.

References

- 1. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] Dna-based Stable Isotope Probing: a Link between Community Structure and Function | Semantic Scholar [semanticscholar.org]

- 8. 13C-Carrier DNA Shortens the Incubation Time Needed To Detect Benzoate-Utilizing Denitrifying Bacteria by Stable-Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

Application Notes and Protocols for Quantitative NMR Analysis Using DMT-dT Phosphoramidite-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for the precise determination of the concentration and purity of chemical substances. Unlike chromatographic techniques, qNMR can provide direct quantification without the need for an identical reference standard for the analyte.[1] This document details the application of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, with a ¹³C-labeled carbon, (DMT-dT Phosphoramidite-¹³C) as an internal standard for quantitative ¹³C NMR analysis.

The use of a ¹³C-labeled internal standard is particularly advantageous in the analysis of complex mixtures where signal overlap in ¹H NMR spectra can be a significant challenge. The broad chemical shift range of ¹³C NMR often provides well-resolved signals for both the analyte and the internal standard.[2][3] DMT-dT Phosphoramidite-¹³C, a key building block in DNA synthesis, serves as a stable and soluble internal standard in common deuterated solvents, making it a valuable tool in drug development and quality control of oligonucleotide-based therapeutics.

Principle of Quantitative ¹³C NMR